N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine: is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the nitrogen atom and a trifluoromethyl group at the fourth position.
Mechanism of Action
Target of Action
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine, a derivative of pyrimidinamine, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration, which is essential for energy production within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is cellular respiration, specifically the electron transport chain located in the mitochondria . By inhibiting mitochondrial complex I, the compound disrupts the flow of electrons through the chain, leading to a decrease in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
The presence of a trifluoromethyl group in organic compounds is known to increase lipophilicity, which can enhance cell permeability and resistance to enzyme degradation . These properties could potentially improve the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the inhibition of cell growth and proliferation, particularly in fungal cells . This is due to the compound’s disruption of ATP production, which is essential for many cellular processes, including cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-(trifluoromethyl)pyrimidine.
N-Methylation: The pyrimidine derivative undergoes N-methylation using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the trifluoromethyl group .
Scientific Research Applications
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antiviral properties.
Agrochemicals: The compound is employed in the development of herbicides and pesticides due to its bioactive properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: Another pyrimidine derivative with a chloro substituent.
Uniqueness
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-10-5-11-3-2-4(12-5)6(7,8)9/h2-3H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQCREASEVWQBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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